8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by their benzopyrone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes involved in blood clotting, thereby exhibiting anticoagulant properties. The compound can also interact with cellular pathways to exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific acetyl and acetate functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-7-6-12(17)19-14-10(7)4-5-11(18-9(3)16)13(14)8(2)15/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUJVNRGWHZIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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